2-Methyl-3-[1-(3-methylphenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile 2-Methyl-3-[1-(3-methylphenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile
Brand Name: Vulcanchem
CAS No.:
VCID: VC17700658
InChI: InChI=1S/C16H18N2O2/c1-11-5-3-6-13(9-11)18-8-4-7-14(16(18)20)15(19)12(2)10-17/h3,5-6,9,12,14H,4,7-8H2,1-2H3
SMILES:
Molecular Formula: C16H18N2O2
Molecular Weight: 270.33 g/mol

2-Methyl-3-[1-(3-methylphenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile

CAS No.:

Cat. No.: VC17700658

Molecular Formula: C16H18N2O2

Molecular Weight: 270.33 g/mol

* For research use only. Not for human or veterinary use.

2-Methyl-3-[1-(3-methylphenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile -

Specification

Molecular Formula C16H18N2O2
Molecular Weight 270.33 g/mol
IUPAC Name 2-methyl-3-[1-(3-methylphenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile
Standard InChI InChI=1S/C16H18N2O2/c1-11-5-3-6-13(9-11)18-8-4-7-14(16(18)20)15(19)12(2)10-17/h3,5-6,9,12,14H,4,7-8H2,1-2H3
Standard InChI Key LTJQXUKCKZBFJH-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=CC=C1)N2CCCC(C2=O)C(=O)C(C)C#N

Introduction

Structural Characteristics and Molecular Identity

Table 1: Comparative Structural Features of Related Compounds

Compound NameMolecular FormulaMolecular Weight (g/mol)Key Functional Groups
2-Methyl-3-[1-(3-methylphenyl)-2-oxo...C16H18N2O2\text{C}_{16}\text{H}_{18}\text{N}_{2}\text{O}_{2}270.33Piperidine, ketone, nitrile, methyl
3-[1-(2-Ethylphenyl)-2-oxopiperidin...C16H18N2O2\text{C}_{16}\text{H}_{18}\text{N}_{2}\text{O}_{2}270.33Piperidine, ketone, nitrile, ethyl
Methyl 3,5-dihydroxybenzoateC8H8O4\text{C}_{8}\text{H}_{8}\text{O}_{4}168.15Benzoate, hydroxyl, methyl ester

Data sources: .

Synthesis and Reaction Optimization

Multi-Step Synthetic Pathways

The synthesis of 2-methyl-3-[1-(3-methylphenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile typically proceeds through sequential acylation and cyclization reactions. A generalized approach involves:

  • Formation of the piperidine scaffold: Cyclization of a δ-amino ketone precursor under acidic or basic conditions.

  • Introduction of the 3-methylphenyl group: Nucleophilic substitution or Ullmann-type coupling at the piperidine nitrogen.

  • Side-chain functionalization: Acylation with a cyanopropanoyl chloride derivative to install the nitrile-ketone moiety.

A representative protocol from analogous nitrile syntheses (e.g., Methyl 3,5-dihydroxybenzoate) highlights the critical role of solvents and bases. For instance, reactions in N,N-dimethylformamide (DMF) with potassium carbonate facilitate nucleophilic substitutions at room temperature, achieving moderate yields (~34%) .

Table 2: Exemplary Reaction Conditions for Nitrile Synthesis

StepReagents/ConditionsYieldKey Observations
CyclizationAcid catalyst (e.g., HCl), reflux in ethanol45–60%Ring closure dependent on steric hindrance
Aromatic substitutionK2_2CO3_3, DMF, 20°C, 16 h30–40%Slow kinetics due to electron-deficient aryl halides
AcylationCyanopropanoyl chloride, base, dichloromethane50–65%Competing hydrolysis requires anhydrous conditions

Adapted from .

Challenges in Purification and Scalability

Purification often involves silica gel chromatography with ethyl acetate/hexane gradients (20–25% ethyl acetate), though low yields (≤34%) persist due to:

  • Steric hindrance: Bulky substituents on the piperidine ring impede reaction kinetics.

  • Side reactions: Hydrolysis of the nitrile group under basic or aqueous conditions.
    Advanced techniques like high-performance liquid chromatography (HPLC) or recrystallization may improve purity but remain cost-prohibitive for large-scale production.

Physicochemical Properties and Stability

Experimental and Predicted Data

While melting and boiling points are unreported, computational models (e.g., QSPR) predict:

  • LogP (octanol-water): ~2.1, indicating moderate lipophilicity suitable for blood-brain barrier penetration.

  • Aqueous solubility: <0.1 mg/mL at 25°C, necessitating formulation with co-solvents like DMSO for biological assays.

The compound’s stability remains uncharacterized, though analogous nitriles exhibit sensitivity to light and humidity, suggesting storage under inert atmospheres at –20°C .

Target ClassExample TargetsProposed Mechanism
Nuclear receptorsEstrogen receptor αCompetitive ligand binding via cyanopropanoyl group
KinasesJAK3, PI3KPiperidine-mediated ATP site occlusion
ProteasesHIV-1 proteaseHydrogen bonding with catalytic aspartates

Speculative based on .

In Silico Docking Studies

Future Research Directions

Priority Investigations

  • Synthetic methodology: Development of asymmetric catalysis to access enantiomerically pure forms.

  • ADMET profiling: Assessment of absorption, distribution, metabolism, excretion, and toxicity in preclinical models.

  • Target deconvolution: High-throughput screening against kinase and receptor panels to identify lead indications.

Collaborative Opportunities

Partnerships with academic institutions could accelerate mechanistic studies, while industrial collaborations may optimize large-scale synthesis.

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